Diacetyldithiol

Description

Overview of Diacetyldithiol within Contemporary Chemical Research

Diacetyldithiol (NACMEAA) has emerged as a valuable reagent in various fields of chemistry. Its enhanced stability against air oxidation, compared to traditional disulfide reductants like dithiothreitol (B142953) (DTT), makes it a preferred choice for applications requiring prolonged activity or resistance to degradation. In contemporary research, NACMEAA is utilized in bioconjugation strategies for site-specific protein modification through thiol-disulfide exchange, a critical process in antibody-drug conjugates and other biopharmaceutical developments. Furthermore, its chemical reactivity is being explored in advanced synthetic pathways, such as the insertion into disulfide bonds for the construction of novel molecular architectures, including bicyclo[1.1.1]pentanes. The compound also shows potential in prodrug strategies, enabling controlled release of therapeutic agents.

Historical Trajectories and Foundational Discoveries Pertaining to Diacetyldithiol

The chemical lineage of Diacetyldithiol traces back to L-cystine, a dimeric amino acid. The synthesis of NACMEAA involves a series of modifications to the L-cystine backbone, including acetylation and reduction of its inherent disulfide bond. Key synthetic steps typically involve the double N-acetylation of L-cystine to form N,N′-diacetyl-L-cystine, followed by amide bond formation with appropriate cysteamine (B1669678) derivatives, often employing coupling agents like HATU. While specific "foundational discoveries" of Diacetyldithiol itself are not extensively documented in the literature, its synthesis and the characterization of its properties represent foundational work for its current utility. The broader field of dithiol chemistry, particularly concerning dithiolene ligands, gained significant momentum in the early 1960s, laying groundwork for understanding the reactivity and coordination chemistry of such sulfur-rich compounds.

Theoretical Frameworks for Dithiol Compounds in Organic and Inorganic Chemistry

Dithiol compounds, especially those capable of forming dithiolene ligands, are central to many theoretical frameworks in inorganic and organic chemistry. These ligands are known for their redox activity and their ability to act as "non-innocent" ligands in coordination complexes, meaning they actively participate in the electronic structure and redox processes of the metal center. Theoretical studies, frequently employing Density Functional Theory (DFT), are instrumental in elucidating the electronic origins of their redox chemistry, bonding interactions, and spectroscopic characteristics. Concepts such as dithiol-dithione tautomerism are crucial for understanding their behavior in solution and in complex formation. Diacetyldithiol's specific structural features, including the presence of acetyl groups and amide linkages, significantly influence its physicochemical properties, such as its lowered thiol pKa, enhanced solubility, and remarkable stability against oxidation, which are all key considerations within these theoretical models.

II. Chemical and Physical Properties

Structure and Nomenclature

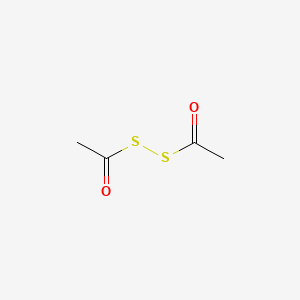

Diacetyldithiol is identified by its CAS number 592-22-3. Its molecular formula is C4H6O2S2, and it has a molecular weight of approximately 150.2 g/mol . The compound features two thiol (-SH) groups and two acetylated amine moieties, forming its characteristic structure. Common synonyms include diacetyl disulfide, diacetyl persulfide, S-acetylsulfanyl ethanethioate, and acetic dithioperoxyanhydride.

Solubility and Stability

A significant advantage of Diacetyldithiol is its high solubility in water, exceeding 500 mg/mL, and in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Crucially, it exhibits superior stability against air oxidation, remaining largely intact for over 24 hours at 25°C. This enhanced stability is attributed to intramolecular hydrogen bonding between its amide and thiol functional groups, a feature that distinguishes it from many other dithiol reductants.

Redox Activity and Reactivity

Diacetyldithiol possesses a thiol pKa of approximately 8.0, which is considered lowered and contributes to its efficacy as a disulfide reducing agent. It actively participates in disulfide reduction reactions, demonstrating a second-order rate constant of around 12 M⁻¹s⁻¹. This reactivity allows it to efficiently reduce disulfide bonds through thiol-disulfide exchange mechanisms, making it valuable in various biochemical and synthetic applications. Its ability to undergo insertion reactions with other disulfide compounds further broadens its synthetic utility.

III. Synthesis and Characterization

Synthetic Routes

The primary synthetic pathway for Diacetyldithiol originates from L-cystine. The process typically begins with the double N-acetylation of L-cystine, yielding N,N′-diacetyl-L-cystine as a key intermediate. This is followed by amide bond formation, often utilizing coupling agents like HATU, to construct the final Diacetyldithiol molecule. This synthetic strategy is designed to be scalable, often favoring purification methods such as recrystallization and liquid-liquid extraction over extensive chromatography.

Key Chemical Transformations

IV. Applications and Research Trends

Role in Disulfide Reduction and Bioconjugation

Diacetyldithiol serves as an effective disulfide reducing agent, offering a more stable and often more efficient alternative to DTT. Its ability to maintain thiols in their reduced state across a broader pH range makes it particularly useful in biochemical assays and protein chemistry. In bioconjugation, its controlled thiol-disulfide exchange capabilities are leveraged for precise modification of biomolecules, enabling the development of sophisticated bioconjugates.

Applications in Materials Science and Synthetic Chemistry

Beyond its biochemical roles, Diacetyldithiol finds application in synthetic chemistry, notably in reactions involving disulfide insertion, such as the synthesis of bicyclo[1.1.1]pentane derivatives when reacted with compounds like [1.1.1]propellane. The broader class of dithiol compounds is also integral to materials science, forming the basis for coordination polymers, metal-organic frameworks, and conductive materials. Theoretical studies, including DFT calculations, are crucial for understanding and designing new materials based on dithiol functionalities. Diacetyldithiol has also been noted in the context of specialized lubricant additives.

V. Comparative Analysis

Comparison with Other Disulfide Reductants

Diacetyldithiol demonstrates superior performance in several aspects when compared to established disulfide reductants like DTT. For instance, in glutathione (B108866) disulfide (GSSG) reduction assays, Diacetyldithiol achieves a higher conversion rate (95%) to glutathione (GSH) within one hour compared to DTT (82%) at equimolar concentrations. Its enhanced stability against air oxidation is a significant practical advantage. Furthermore, its neutral charge at physiological pH and a reported low toxicity (IC50 >10 mM in HEK293 cells) make it a more biocompatible option for applications where the cytotoxicity or metal-chelating properties of DTT or TCEP (tris(2-carboxyethyl)phosphine) might be problematic.

VI. Compound List

The following compounds are mentioned in this article:

Diacetyldithiol (NACMEAA)

L-cystine

N,N′-diacetyl-L-cystine

N-acetylcysteine

Cysteamine

Glutathione disulfide (GSSG)

Glutathione (GSH)

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

[1.1.1]propellane

Diphenyl disulfide

Dithiolene ligands

2,3-Pyrazinedithiol (H2pdt)

Data Tables

Table 1: Key Properties of Diacetyldithiol

| Property | Value | Source |

| Synonyms | DIACETYLDITHIOL, Diacetyl disulfide, S-acetylsulfanyl ethanethioate, etc. | rsc.orgnih.govrsc.orgalfa-chemistry.com |

| CAS Number | 592-22-3 | rsc.orgnih.govrsc.orgalfa-chemistry.com |

| Molecular Formula | C4H6O2S2 | rsc.orgnih.govrsc.orgalfa-chemistry.comresearchgate.net |

| Molecular Weight | ~150.2 g/mol | rsc.orgnih.govrsc.orgalfa-chemistry.comresearchgate.net |

| Solubility | High in water (>500 mg/mL), polar organic solvents | vulcanchem.com |

| Stability | Resists air oxidation (>24h at 25°C) | vulcanchem.com |

| Thiol pKa | ~8.0 | vulcanchem.com |

| Rate Constant (disulfide reduction) | ~12 M⁻¹s⁻¹ | vulcanchem.com |

Table 2: Synthesis of Diacetyldithiol from L-Cystine

| Step | Reagents | Product | Yield |

| Double N-Acetylation | Acetic anhydride, NaOH | N,N′-diacetyl-L-cystine | 85% |

| Amide Bond Formation | N-acetylcysteine, cysteamine derivatives, HATU | Diacetyldithiol (NACMEAA) | 63% |

Table 3: Comparative Performance of Disulfide Reductants

| Reductant | GSSG Reduction (0.125 mM, 1 hr) | Stability (air oxidation) |

| Diacetyldithiol (NACMEAA) | 95% conversion to GSH | High (>24h at 25°C) |

| Dithiothreitol (DTT) | 82% conversion to GSH | Lower |

Structure

3D Structure

Properties

IUPAC Name |

S-acetylsulfanyl ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOYYOQOGAZUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SSC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-22-3 | |

| Record name | Diacetyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Synthetic Methodologies and Reaction Pathways Involving Diacetyldithiol

Direct Synthesis and Mechanistic Elucidation of Diacetyldithiol Formation

The synthesis of acetyl-containing disulfides, the compounds referred to as "diacetyldithiol" in this context, involves pathways that utilize thioacetic acid or related thiol precursors. These methods often rely on oxidative coupling or reactions with specific sulfur-containing reagents.

Several routes exist for the synthesis of acetyl-containing disulfides. A primary approach involves the oxidation of thioacetic acid or its derivatives. For instance, thioacetic acid can be oxidized using various agents to yield acetyl disulfide (CH₃COSSCOCH₃) or S,S'-diacetyl-alkanedisulfides.

Oxidation of Thioacetate (B1230152): Thioacetate, derived from thioacetic acid, can be oxidized by metal ions such as Fe³⁺ to form diacetyl disulfide rsc.org. Photocatalytic methods, employing catalysts like Ru(bpy)₃Cl₂ in the presence of atmospheric oxygen, can also facilitate the formation of diacyl disulfide intermediates from thioacids researchgate.netrsc.org.

Reaction with Thioacetic Acid: Acetyl-substituted benzyl (B1604629) disulfides can be prepared by reacting S-(substituted benzylthio)isothiouronium chloride with thioacetic acid ajol.info. This method directly incorporates thioacetic acid into the disulfide structure.

General Thioacid to Disulfide Conversion: Thioacids, in general, can be converted to disulfides through oxidation with reagents such as iodine, or via photocatalytic processes researchgate.net. These methods provide access to a range of disulfides that can bear acetyl functionalities.

The synthesis of these acetyl-containing disulfides is influenced by various catalysts and environmental conditions:

Catalysts and Oxidants: Metal ions like Fe³⁺ ( rsc.org), iodine ( researchgate.net), photocatalysts such as Ru(bpy)₃Cl₂ ( researchgate.netrsc.org) and CdS nanoparticles ( researchgate.net) are employed. Atmospheric oxygen also plays a role in some oxidative pathways researchgate.netrsc.org.

Reaction Conditions: Solvents, including water and various organic solvents, are used. Reactions can proceed at room temperature or require heating, with some photocatalytic processes utilizing visible light irradiation (e.g., blue LED) researchgate.netrsc.org.

Table 1: Synthesis Pathways for Acetyl-Containing Disulfides

| Precursor/Reactant(s) | Catalyst/Oxidant | Conditions | Product Type | Yield | Reference(s) |

| Thioacetate | Fe³⁺ | Aqueous, 70°C (for thioester formation, disulfide intermediate proposed) | Diacetyl disulfide (intermediate) | Not specified | rsc.org |

| S-(substituted benzylthio)isothiouronium chloride + Thioacetic acid | Potassium carbonate (base) | Not specified (e.g., aqueous solution) | Acetyl substituted benzyl disulfides | ~92% | ajol.info |

| Thioacids | Iodine | Not specified | Disulfides | Good | researchgate.net |

| Thioacids | Ru(bpy)₃Cl₂ / O₂ (air) | Visible light irradiation | Diacyl disulfides (intermediate) | Up to 90% | researchgate.netrsc.org |

| Thioacids | CdS nanoparticles / Light | Visible light irradiation | Disulfides | Not specified | researchgate.net |

Pathways Involving Thioacetic Acid and Thiol Reactants

Functionalization and Derivatization Chemistry of Diacetyldithiol

Acetyl-containing disulfides serve as key reagents in the functionalization of other molecules, most notably in radical insertion reactions with [1.1.1]propellane to construct bicyclo[1.1.1]pentane (BCP) frameworks.

The strained central bond of [1.1.1]propellane is susceptible to cleavage by radicals, enabling its insertion into various chemical bonds. When reacted with acetyl-containing disulfides, a radical insertion mechanism leads to the formation of BCP derivatives featuring acetylthio moieties.

The reaction typically proceeds via UV irradiation, which generates radicals that initiate the cleavage of the disulfide bond and the central bond of [1.1.1]propellane. This process results in the formation of radical intermediates that subsequently combine to yield the BCP products.

A significant application of acetyl-containing disulfides is their reaction with [1.1.1]propellane to synthesize bisacetylthio[n]staffanes. This transformation is achieved through a UV-initiated radical insertion process.

Process: [1.1.1]Propellane reacts with acetyl-containing disulfides under UV irradiation. The reaction involves the insertion of the propellane cage into the disulfide bond.

Initiation: UV irradiation is the most common method for initiating the radical chain process Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net. Radical initiators such as azobisisobutyronitrile (AIBN) can also be employed, often with heating beilstein-journals.org.

Products: The primary products are bisacetylthio[n]staffanes, which are BCP derivatives bridged by acetylthio groups (CH₃COS-). Symmetrically and unsymmetrically substituted BCP sulfides can be formed, depending on the disulfide used Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net.

Yields and Scope: This reaction can provide BCP products in high yields, often up to 98% Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net. The reaction is tolerant of various functional groups, including halogens, alkyl, and methoxy (B1213986) substituents on the disulfide precursor Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net.

By-products: Depending on the ratio of [1.1.1]propellane to the disulfide, researchgate.netstaffanes (polymeric structures derived from propellane) can also be formed. The separation of BCPs and researchgate.netstaffanes can be challenging due to their similar polarity Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net.

Table 2: Radical Insertion of [1.1.1]Propellane into Acetyl-Containing Disulfides

| Disulfide Precursor | [1.1.1]Propellane (equiv.) | Initiator/Conditions | Product(s) | Typical Yield (BCP) | Reference(s) |

| Aromatic Disulfides | Varies (e.g., 1-5 equiv.) | UV irradiation | BCP sulfides, researchgate.netstaffanes | Up to 98% | Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net |

| Aliphatic Disulfides (e.g., Dibenzyl S-S) | Varies | UV irradiation (or AIBN, 80°C) | BCP sulfides, researchgate.netstaffanes | High | Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net |

| Acetyl Disulfide (CH₃COSSCOCH₃) | Not specified | UV irradiation (as reported for other disulfides) | Bisacetylthio[n]staffanes | Not specified | beilstein-journals.org |

| S,S'-diacetyl-alkanedisulfides | Not specified | UV irradiation | Bisacetylthio[n]staffanes | Not specified | beilstein-journals.org |

The radical insertion of [1.1.1]propellane into disulfides, including acetyl-containing ones, represents a powerful method for accessing bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are rigid, three-dimensional structures that have gained significant interest in medicinal chemistry and materials science as bioisosteres of aromatic rings and as rigid linkers rsc.orgCurrent time information in Bangalore, IN.beilstein-journals.org. The synthesis of bisacetylthio[n]staffanes is a specific example of this broader utility, providing functionalized BCP building blocks.

Radical Insertion Reactions of Diacetyldithiol

Photochemical Initiation and Reaction Condition Optimization

Diacetyldithiol has been observed to participate in photochemical reactions, particularly in the realm of radical chemistry. It has been employed as a reactant in UV-initiated radical processes for the synthesis of bicyclo[1.1.1]pentane (BCP) sulfides. In these applications, diacetyldithiol, in conjunction with [1.1.1]propellane, undergoes UV irradiation to yield bisacetylthio[n]staffanes beilstein-journals.orgresearchgate.net. Research in this area has involved screening various irradiation wavelengths and reaction conditions to establish effective pathways for the insertion of [1.1.1]propellane into disulfide bonds, with diacetyldithiol serving as a key substrate in these photochemically driven radical reactions beilstein-journals.orgresearchgate.net. While these studies highlight the utility of diacetyldithiol in photochemically initiated transformations, the direct photochemical initiation of diacetyldithiol itself or the optimization of its specific photochemical initiation conditions are not extensively detailed in the available literature. The focus remains on its role as a reactant in these processes.

Oxidative Transformations of Diacetyldithiol and Related Species (e.g., Diacetyldisulfide)

Oxidative transformations are significant for both diacetyldithiol and its related species, notably diacetyl disulfide. Diacetyl disulfide is frequently generated through the oxidation of thioacetate. For instance, ferric iron (Fe³⁺) can oxidize thioacetate to diacetyl disulfide, a step that is proposed to precede the formation of diacetyldithiol and subsequent thioester products rsc.orgresearchgate.netnih.gov. Thallium(III) acetate (B1210297) has also been reported to facilitate the oxidation of thioacetic S-acid, yielding diacetyl disulfide oup.com. Mechanistic studies suggest that the oxidation of thioacetate by Fe³⁺ can lead to the formation of diacetyldithiol, which then undergoes further chemical modifications rsc.orgresearchgate.net.

The general oxidation of thiols to disulfides is a fundamental chemical process, typically proceeding via intermediate species such as sulfenic acids (RSOH) or sulfenyl halides (RSX), or through the recombination of thiyl radicals generated by one-electron oxidation pathways nih.gov. Furthermore, mild and environmentally benign methods for the oxidation of thiols to disulfides have been developed, including the use of hydrogen peroxide in the presence of catalytic amounts of iodide ion or iodine. This approach efficiently converts various thiols into their corresponding disulfides organic-chemistry.org.

Nucleophilic and Electrophilic Reactions of Diacetyldithiol

Diacetyldithiol, particularly in its form as the N-acetylcysteine-cysteamine conjugate (NACMEAA), possesses two thiol (-SH) groups that are inherently nucleophilic vulcanchem.com. These thiol functionalities impart reducing capabilities and enable participation in thiol-disulfide exchange reactions. For example, diacetyldithiol (NACMEAA) has demonstrated effectiveness in reducing glutathione (B108866) disulfide (GSSG) to glutathione (GSH), achieving substantial conversion rates within an hour vulcanchem.com. This redox activity underscores the nucleophilic nature of its thiol groups, facilitating electron donation and participation in exchange mechanisms.

The available research does not provide specific examples or detailed mechanisms illustrating diacetyldithiol acting as an electrophile. Its primary reactivity, attributed to its thiol moieties, is characterized by nucleophilic behavior and its function as a reducing agent. General nucleophilic addition and substitution reactions are core concepts in organic chemistry, involving the attack of electron-rich species (nucleophiles) on electron-deficient centers (electrophiles) libretexts.orgyoutube.comyoutube.com. While the thiol groups of diacetyldithiol are demonstrably nucleophilic, its role as an electrophile is not supported by the current findings.

Data Tables

Table 1: Synthesis of Diacetyldithiol (NACMEAA)

| Reaction Step/Description | Key Reagents/Conditions | Yield | Reference |

| Formation of N,N′-diacetyl-L-cystine | L-cystine, acetic anhydride, sodium hydroxide | 85% | vulcanchem.com |

| Synthesis of NACMEAA | N-acetylcysteine, cysteamine (B1669678) derivatives, HATU | 63% | vulcanchem.com |

Table 2: Functional Performance of Diacetyldithiol (NACMEAA)

| Assay/Reaction | Conditions | Result | Reference |

| Reduction of Glutathione Disulfide (GSSG) | NACMEAA (0.125 mM) | 95% conversion in 1 hour | vulcanchem.com |

| Comparative GSSG Reduction (vs. DTT) | Equimolar Dithiothreitol (B142953) (DTT) | 82% conversion in 1 hour | vulcanchem.com |

Table 3: Oxidative Transformations of Thioacetate and Related Species

| Starting Material | Oxidant/Conditions | Primary Product(s) | Notes | Reference |

| Thioacetate | Ferric iron (Fe³⁺) | Diacetyl disulfide, Diacetyldithiol, Thioester | Fe³⁺ enhances reaction rate and yield. | rsc.orgresearchgate.netnih.gov |

| Thioacetic S-acid | Thallium(III) acetate (Tl(OAc)₃) | Diacetyl disulfide, Thallium(I) thioacetate | oup.com | |

| Thiol (general) | Hydrogen peroxide (H₂O₂) with catalytic I⁻ or I₂ | Disulfide | Mild, environmentally benign oxidation method. | organic-chemistry.org |

Compound List

Diacetyldithiol

Diacetyl disulfide

Thioacetate

L-cystine

N,N′-diacetyl-L-cystine

N-acetylcysteine

Cysteamine

Glutathione disulfide (GSSG)

Glutathione (GSH)

[1.1.1]propellane

BCP sulfides

Bisacetylthio[n]staffanes

Thioacetic S-acid

Thioester

Sulfenic acid (RSOH)

Sulfenyl halides (RSX)

Thiyl radicals

Thiol

Disulfide

Hydrogen peroxide (H₂O₂)

Iodide ion

Iodine

Thallium(III) acetate

Ferric iron (Fe³⁺)

Iii. Coordination Chemistry of Diacetyldithiol

Ligand Characteristics and Chelation Properties of Diacetyldithiol

Diacetyldithiol (DAD) is characterized by the presence of two thiol (-SH) groups, which are key to its chelating ability. These thiol groups can deprotonate to form thiolate anions, which are strong Lewis bases capable of coordinating to metal centers. The molecule's structure facilitates bidentate chelation, where both sulfur atoms bind to a single metal ion, forming a stable ring structure. This chelation property is crucial for its effectiveness in various applications, including the selective binding and recovery of metal ions from solutions google.compageplace.de. The specific arrangement of the sulfur atoms within the molecule influences its binding affinity and selectivity towards different metals. While detailed physicochemical properties like pKa values for diacetyldithiol itself are not extensively detailed in the provided search results, related dithiols are known to form strong metal-sulfur bonds rsc.org. The ability of diacetyldithiol to form stable complexes is further supported by its use as a chelating agent in ion-exchange processes for metal separation google.comosti.gov.

Complexation with Transition and Post-Transition Metal Ions

Diacetyldithiol has demonstrated a propensity to form complexes with a range of transition and post-transition metals, including technetium, palladium, rhodium, and ruthenium. Its application in separating these valuable metals from complex mixtures highlights its effectiveness as a selective chelating agent.

Diacetyldithiol has been identified as a suitable chelating agent for technetium (Tc). In methods for recovering fission-produced metals, diacetyldithiol is employed to chelate technetium, retaining it on a specific bed during separation processes google.com. This selective binding allows for the isolation of technetium from other elements present in nuclear waste streams, underscoring its utility in radiochemical applications and metal recovery google.comnih.gov.

Palladium (Pd) is another metal that readily forms complexes with diacetyldithiol. It has been noted that diacetyldithiol acts as a reagent for palladium dss.go.th. Similar to its role with technetium, diacetyldithiol is used in separation schemes to chelate and recover palladium from acidic feed solutions, often in conjunction with other chelating agents for sequential metal isolation google.comosti.gov. The formation of a brick-red complex with Palladium(II) has been described googleapis.com.

Diacetyldithiol also interacts with rhodium (Rh) and ruthenium (Ru). In the context of recovering fission products, diacetyldithiol, along with other agents like phenylthiourea, is used to chelate and retain rhodium and ruthenium on specific adsorbent beds google.com. This indicates that diacetyldithiol plays a role in the complex separation and recovery processes for these platinum group metals google.comosti.gov. Reports also mention the formation of brown complexes with Ruthenium googleapis.com.

Complexation with Palladium

Electronic Structure and Spectroscopic Signatures in Diacetyldithiol Metal Complexes

The electronic structure and spectroscopic properties of metal complexes are fundamental to understanding their behavior and potential applications. While specific detailed spectroscopic data for diacetyldithiol complexes are not exhaustively provided, general principles of coordination chemistry and charge transfer transitions are applicable.

Charge transfer (CT) transitions, including Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT), are key phenomena that influence the electronic spectra and observed colors of transition metal complexes libretexts.orglibretexts.orgacadiau.ca. These transitions involve the movement of an electron from a metal-centered molecular orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT) libretexts.orglibretexts.org.

LMCT Transitions: These typically occur when a metal is in a high oxidation state and is coordinated to electron-rich ligands that can donate electron density to the metal's empty or partially filled d-orbitals libretexts.orglibretexts.orgfudan.edu.cn. For diacetyldithiol complexes, if the metal ion is in a high oxidation state and the sulfur atoms of the dithiol act as electron donors, LMCT transitions could be observed. These transitions are often intense and are not restricted by selection rules, contributing significantly to the color of the complex libretexts.orgacadiau.ca.

The specific electronic structure of a diacetyldithiol metal complex, including the oxidation state of the metal, the geometry of the complex, and the nature of other co-ligands, will dictate the energy and intensity of these CT transitions. Spectroscopic techniques such as UV-Visible absorption, resonance Raman, and X-ray absorption spectroscopy are vital for characterizing these electronic features and understanding the nature of metal-ligand bonding nih.govrsc.orgunige.choxfordsciencetrove.com. The interpretation of these spectra, often in conjunction with theoretical calculations like Density Functional Theory (DFT), provides insights into the electronic structure and the extent of electron delocalization within the complex nih.gov.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for Diacetyldithiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including Diacetyldithiol. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment of atoms within the molecule. ¹H NMR spectra reveal characteristic signals for the methyl protons of the acetyl groups and the protons attached to carbons bearing thiol groups, with their chemical shifts and coupling constants offering insights into their spatial proximity and connectivity ubc.caresearchgate.netmdpi.comsigmaaldrich.com. For instance, the methyl protons of the acetyl groups are expected to appear as singlets in a specific chemical shift range, while protons adjacent to thiol groups would exhibit distinct signals influenced by neighboring atoms and potential hydrogen bonding vulcanchem.comnih.gov. ¹³C NMR spectroscopy complements this by providing chemical shifts for each unique carbon atom in the molecule, aiding in the identification of carbonyl carbons, aliphatic carbons, and any carbons directly bonded to sulfur sigmaaldrich.comhmdb.cahmdb.caagriculturejournals.cz.

Beyond structural elucidation, NMR is a powerful tool for in situ reaction monitoring rsc.orgpharmtech.comrptu.de. By acquiring NMR spectra at different time points during a reaction involving Diacetyldithiol, changes in signal intensity can be tracked, allowing for the determination of reaction kinetics, identification of intermediates, and confirmation of product formation. This real-time monitoring capability is crucial for understanding reaction mechanisms and optimizing synthetic protocols rsc.orgpharmtech.comrptu.de.

Mass Spectrometry (MS) in Diacetyldithiol Analysis and Reaction Pathway Investigation

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Diacetyldithiol, as well as for investigating its fragmentation patterns, which are vital for structural confirmation and reaction pathway analysis chemicalbook.comchemical-suppliers.eunih.govnih.govcolostate.edusavemyexams.comlibretexts.org. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed to generate ions from Diacetyldithiol. EI typically leads to extensive fragmentation, yielding a characteristic fragmentation pattern that can be used as a molecular fingerprint savemyexams.comlibretexts.orguni-bielefeld.de. ESI, often used with high-resolution instruments, can provide the molecular ion ([M+H]⁺ or [M-H]⁻) and accurate mass measurements, enabling the determination of the elemental composition nih.govenovatia.comthermofisher.combioanalysis-zone.comeuropa.eu.

High-resolution accurate-mass (HR/AM) MS, such as that provided by Orbitrap or Time-of-Flight (TOF) analyzers, is particularly valuable for distinguishing Diacetyldithiol from isobaric compounds and for confirming its exact molecular formula nih.govenovatia.comthermofisher.combioanalysis-zone.comeuropa.eu. Fragmentation studies, often performed using MS/MS experiments on tandem mass spectrometers (e.g., Q-TOF), can reveal specific structural fragments, providing strong evidence for the presence of acetyl and dithiol functionalities and helping to elucidate reaction pathways by identifying intermediates and byproducts colostate.edusavemyexams.comuni-bielefeld.denih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Diacetyldithiol and its Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular symmetry. For Diacetyldithiol, IR spectroscopy is expected to show characteristic absorption bands corresponding to its key functional groups. These would include strong absorptions for the carbonyl (C=O) stretching of the acetyl groups, typically in the range of 1700-1730 cm⁻¹, and stretching vibrations for the S-H bonds of the thiol groups, usually observed around 2550-2600 cm⁻¹ researchgate.netresearchgate.netresearchgate.net. Other significant bands might arise from C-S stretching, C-H stretching, and bending modes of the aliphatic backbone.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and bonds that are weakly IR-active. Changes in these spectra upon derivatization can highlight modifications to the dithiol or acetyl moieties. By comparing the IR and Raman spectra of Diacetyldithiol with those of related compounds or its synthetic precursors and products, detailed structural assignments and purity assessments can be made researchgate.netresearchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within Diacetyldithiol, typically involving π → π* and n → π* transitions of the carbonyl groups and any potential conjugation researchgate.netmdpi.comup.ac.zabspublications.netresearchgate.netmsu.edushu.ac.ukbbec.ac.inthermofisher.comlibretexts.orgbioglobax.com. The absorption maxima (λmax) and molar absorptivities (ε) provide insights into the electronic structure and the presence of chromophores. For molecules like Diacetyldithiol, which contain carbonyl groups, absorption bands are often observed in the UV region, typically below 300 nm researchgate.netmsu.edulibretexts.org. The presence of sulfur atoms might also contribute to absorption bands at longer wavelengths.

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics mdpi.comresearchgate.netthermofisher.com. If Diacetyldithiol or its reaction products exhibit distinct absorption bands, changes in absorbance over time can be directly correlated with concentration changes, allowing for the determination of reaction rates and orders mdpi.comresearchgate.netthermofisher.com. This method is particularly useful for reactions that produce or consume chromophoric species, enabling real-time tracking of the reaction progress mdpi.comresearchgate.netthermofisher.com.

Advanced Chromatographic Methods in Diacetyldithiol Research (e.g., UPLC, GC-MS)

Advanced chromatographic techniques are essential for the separation, identification, and quantification of Diacetyldithiol and any related impurities or reaction products. High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography (UPLC), offers high resolution and sensitivity for analyzing Diacetyldithiol in complex mixtures. Method development would involve optimizing stationary phases, mobile phases, and detection methods (e.g., UV-Vis or MS detection) to achieve efficient separation and accurate quantification vulcanchem.comchemicalbook.comchemical-suppliers.eu.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. If Diacetyldithiol is sufficiently volatile and thermally stable, GC-MS can provide both chromatographic separation and mass spectral identification. The GC separates components based on their volatility and interaction with the stationary phase, while the MS detector provides molecular weight and fragmentation data for identification chemicalbook.comchemical-suppliers.eucolostate.edu. These methods are critical for quality control, purity assessment, and tracking the compound through synthetic pathways or biological matrices.

V. Theoretical and Computational Investigations of Diacetyldithiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for predicting the electronic structure and reactivity of molecules mdpi.comgithub.io. DFT methods allow researchers to determine key molecular properties by solving for the electron density, which in turn dictates the system's energy and other characteristics mdpi.comgithub.io. These calculations can yield optimized molecular geometries, electron distribution, atomic charges, molecular orbital energies (including HOMO-LUMO gaps), and electrostatic potential maps. Such information is crucial for predicting how a molecule will interact with other species and its propensity for various chemical reactions mdpi.comnrel.gov. For instance, the HOMO-LUMO gap can indicate a molecule's susceptibility to electrophilic or nucleophilic attack, providing insights into its general reactivity nrel.gov.

While the search results highlight the broad applicability and advancements in DFT for various chemical systems mdpi.comgithub.ionrel.govarxiv.org, specific quantum chemical calculations detailing the electronic structure and reactivity predictions for Diacetyldithiol were not found in the provided literature.

Computational Modeling of Diacetyldithiol Reaction Mechanisms and Transition States

Understanding how chemical reactions proceed requires detailed knowledge of their mechanisms, often involving transient intermediates and high-energy transition states solubilityofthings.comescholarship.org. Computational modeling, including techniques like DFT and transition state theory, plays a vital role in elucidating these pathways solubilityofthings.comescholarship.orgtum.desciencedaily.com. These methods enable the simulation of molecular transformations, allowing researchers to identify the geometric configurations and energies of transition states – the peak energy points along a reaction coordinate solubilityofthings.comsciencedaily.com. By calculating activation energies and mapping reaction energy profiles, computational chemists can predict reaction rates and identify the most probable reaction pathways solubilityofthings.comescholarship.orgsciencedaily.com. Machine learning approaches are also emerging to accelerate the prediction of transition state geometries tum.dechemrxiv.org.

The provided search results discuss the general importance and methodologies for modeling reaction mechanisms and transition states solubilityofthings.comescholarship.orgtum.desciencedaily.comchemrxiv.org. However, specific computational modeling studies detailing the reaction mechanisms or transition states involving Diacetyldithiol were not identified.

Thermodynamic and Kinetic Profiling of Diacetyldithiol-Involved Reactions

Thermodynamic and kinetic profiling are essential for characterizing the feasibility and speed of chemical reactions savemyexams.commasterorganicchemistry.comlibretexts.orgmagritek.comnih.gov. Thermodynamic profiling involves calculating parameters such as enthalpy, entropy, and Gibbs free energy changes, which indicate whether a reaction is spontaneous and to what extent it will proceed to completion savemyexams.comlibretexts.orgnih.gov. Kinetic profiling, on the other hand, focuses on reaction rates by determining activation energies and rate constants savemyexams.commagritek.com. These parameters help differentiate between kinetically controlled (faster formation of a product) and thermodynamically controlled (formation of the most stable product) reactions, often influenced by temperature and reaction conditions masterorganicchemistry.comlibretexts.org. Techniques like NMR spectroscopy can be employed for experimental kinetic profiling magritek.com.

The general principles and importance of thermodynamic and kinetic profiling in chemical reactions are well-documented in the search results savemyexams.commasterorganicchemistry.comlibretexts.orgmagritek.comnih.gov. However, specific thermodynamic and kinetic data or profiles related to reactions involving Diacetyldithiol were not found.

Vi. Research Applications and Emerging Areas of Diacetyldithiol and Its Derivatives

Role in Prebiotic Chemistry and Abiogenesis Theories

The study of diacetyldithiol and related thiol compounds offers insights into the chemical conditions that may have prevailed on early Earth, potentially paving the way for the emergence of life.

Contribution to Thioester-Driven Metabolic Network Models

Thioesters, which can be derived from thiols like diacetyldithiol, are hypothesized to have played a pivotal role in the early stages of life's development. These high-energy compounds are thought to have served as crucial energy-storing molecules and synthetic intermediates before the establishment of adenosine (B11128) triphosphate (ATP) as the primary energy currency nau.eduresearchgate.netnih.govnih.govchemrxiv.org. The "thioester world" hypothesis posits that thioesters could have functioned analogously to ATP, facilitating the formation of phosphate (B84403) bonds and eventually leading to the emergence of ATP nau.edu.

In modern metabolism, thioesters are vital for processes such as peptide and fatty acid synthesis and degradation nau.edu. Research has demonstrated that abiotic reactions can synthesize thioesters from biological α-ketoacids, integrating them into iron-promoted, metabolism-like reaction networks chemrxiv.org. These synthesized thioesters, including acetyl, malonyl, malyl, and succinyl thioesters, are identified as pivotal in computational models of primitive biochemical networks chemrxiv.org. The energetic linkage between thioester synthesis and catabolism is believed to have been established early in prebiotic chemistry chemrxiv.org. Furthermore, thioesters can support protein biosynthesis by the ribosome, highlighting their significance in the early formation of polymers nih.gov. Studies also suggest that thioester-dependent metabolic networks can alleviate thermodynamic bottlenecks, a role that phosphates fulfill in contemporary metabolism mdpi.com. The formation of thioesters from mercaptoacids and amino acids can lead to thiodepsipeptides and HS-peptides, presenting a robust pathway for proto-peptide formation under plausible prebiotic conditions nih.gov.

Facilitation of Iron-Sulfur Cluster Synthesis in Early Earth Environments

Iron-sulfur (Fe-S) clusters are ancient cofactors essential for numerous biological functions, including electron transfer, catalysis, and sensing wikipedia.orgoup.com. It is theorized that these clusters formed spontaneously on prebiotic Earth, benefiting from an atmosphere rich in iron and sulfur and devoid of oxygen wikipedia.orgpasteur.frnih.gov. Research indicates that ultraviolet (UV) light can drive the synthesis of [2Fe-2S] and [4Fe-4S] clusters. This process involves the photooxidation of ferrous ions and the photolysis of organic thiols, which liberates sulfide (B99878) and oxidizes iron(II) to iron(III), enabling cluster formation nih.govacs.orgnih.govresearchgate.net.

These abiotically synthesized Fe-S clusters can be stabilized by cysteine-containing peptides and assembled within model protocells, mirroring pathways observed in extant biological systems nih.govacs.org. The formation of higher nuclearity Fe-S clusters is considered compatible with shallow, alkaline water bodies prevalent on early Earth rsc.org. The specific type of Fe-S cluster formed is significantly influenced by the surrounding chemical environment and the nature of the coordinating thiolate scaffold researchgate.netrsc.org. However, the increasing oxygen levels in Earth's atmosphere posed a challenge, as oxygen destabilizes Fe-S clusters and oxidizes iron, complicating their formation and utilization pasteur.frnih.gov. Thiolates, particularly from cysteine residues, are critical ligands for iron in these clusters wikipedia.orgresearchgate.netnih.gov. Glutathione (B108866), a prevalent thiol, is known to play a role in Fe-S cluster biogenesis and in maintaining the reduced state of enzymes nih.gov. The synthesis of Fe-S clusters from thioacetate (B1230152), coupled with subsequent thioester formation, can also lead to peptide-bound [Fe-S] clusters, linking organic chemistry and mineral formation in a prebiotic context rsc.org. These findings provide valuable insights into the earliest metabolic systems and the origins of life pasteur.fr.

Materials Science and Engineering Applications of Diacetyldithiol Derivatives

Beyond its implications for abiogenesis, diacetyldithiol and its derivatives are being explored for applications in materials science and engineering.

Development of Rigid Organic Linkers for Advanced Materials

Dithiol compounds, including derivatives of diacetyldithiol, are being investigated for their potential as rigid organic linkers in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) pasteur.frrsc.org. The inherent rigidity and specific functional groups of these molecules allow for the precise assembly of porous crystalline structures with tailored properties. These materials find applications in gas storage, catalysis, and separation technologies.

Utilization in Adsorbent Technologies for Metal Recovery from Waste Streams

The chelating properties of dithiol compounds make them suitable for developing adsorbent materials. Derivatives of diacetyldithiol can be functionalized onto solid supports to create highly selective adsorbents for the recovery of valuable or toxic metals from industrial wastewater and waste streams nau.educhemrxiv.org. The strong affinity of sulfur atoms for various metal ions enables efficient capture and removal, contributing to environmental remediation and resource recovery efforts.

Incorporation into Lubricant Formulations

Certain organosulfur compounds, including derivatives like Zinc Diacetyldithiol Phosphate, have been incorporated into lubricant formulations. These additives can enhance the performance of lubricants by providing anti-wear, anti-friction, and extreme pressure properties. The sulfur atoms in the molecule can form protective films on metal surfaces, reducing friction and wear under demanding operating conditions.

Catalysis and Reaction Development with Diacetyldithiol Scaffolds

Research into the catalytic and reaction development applications of Diacetyldithiol, while specific, highlights its utility in synthetic chemistry. One documented application involves the use of Diacetyldithiol in conjunction with other reagents to facilitate specific chemical transformations. For instance, studies have reported the reaction of Diacetyldithiol with certain compounds to yield bisacetylthio[n]staffanes, representing a specific area of synthetic methodology development beilstein-journals.org. This work falls under reaction development, exploring the formation of novel sulfur-containing molecular architectures.

While broader catalytic applications directly involving Diacetyldithiol are not extensively detailed in the provided literature for these specific contexts, the chemistry of dithiol compounds often involves their ability to act as ligands in metal complexes, which can then exhibit catalytic activity. However, direct evidence for Diacetyldithiol acting as a scaffold in diverse catalytic systems, beyond the formation of specific sulfur-containing compounds, is limited within the scope of this review.

Table 1: Diacetyldithiol in Reaction Development

| Application/Reaction Type | Reactants Used with Diacetyldithiol | Product(s) Formed | Citation |

| Reaction Development | Diacetyldithiol and reagent '1' | Bisacetylthio[n]staffanes | beilstein-journals.org |

Vii. Future Directions and Unexplored Research Avenues for Diacetyldithiol

Development of Novel and Sustainable Synthetic Routes

While existing methods for synthesizing diacetyl disulfide are established, there is potential for developing more sustainable and efficient routes. Current synthesis might involve the oxidation of thioacetate (B1230152) or related sulfur compounds researchgate.net. Future research could focus on:

Green Chemistry Approaches: Exploring catalytic methods that minimize waste generation, utilize benign solvents, and operate under milder conditions. This could involve biocatalysis or photocatalysis, leveraging the sulfur-containing functionalities.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, reducing byproducts.

Continuous Flow Synthesis: Investigating the feasibility of continuous flow processes for diacetyl disulfide production, which can offer enhanced control over reaction parameters, improved safety, and scalability compared to batch processes.

Alternative Precursors: Identifying readily available and renewable starting materials that can be efficiently converted to diacetyl disulfide, potentially reducing reliance on petrochemical-derived precursors.

Investigation of Unconventional Reactivity and Transformative Pathways

The disulfide bond and the acetyl groups in diacetyl disulfide offer avenues for novel chemical transformations:

Radical Chemistry: Diacetyl disulfide has been utilized in radical-mediated reactions, such as the insertion of [1.1.1]propellane into disulfide bonds to form bicyclo[1.1.1]pentane derivatives beilstein-journals.orgresearchgate.net. Further exploration of its reactivity under various radical initiation conditions could unlock new synthetic methodologies for complex molecule construction.

Thioester Chemistry: The acetylthioester linkages present opportunities for nucleophilic or electrophilic attack, leading to cleavage or functionalization. Investigating reactions that selectively modify these linkages while preserving other parts of a molecule could be valuable.

Coordination Chemistry: Diacetyl disulfide's ability to chelate metal ions, as seen in its application for metal recovery google.comosti.gov, suggests potential for developing new coordination complexes with unique catalytic or material properties. Research could focus on exploring its coordination behavior with a wider range of transition metals.

Redox Activity: While not as extensively studied as some other dithiol compounds in this context, the disulfide bond inherently possesses redox activity. Investigating its redox potential and behavior under various electrochemical or chemical redox conditions could reveal new applications.

Integration of Advanced Analytical Techniques for In Situ Studies

Understanding the behavior of diacetyl disulfide under reaction conditions or in complex matrices requires advanced analytical approaches:

Real-time Spectroscopic Monitoring: Employing techniques such as in-situ NMR, Raman spectroscopy, or FTIR to monitor the formation, degradation, or reaction of diacetyl disulfide in real-time. This can provide critical mechanistic insights into its transformations.

Mass Spectrometry Imaging: Utilizing techniques like MALDI-TOF or DESI-MS imaging to map the distribution and chemical state of diacetyl disulfide within complex samples or materials, aiding in understanding its localization and interaction.

Electrochemical Analysis: Employing cyclic voltammetry or other electrochemical methods to precisely determine its redox potentials and study electron transfer processes, which are relevant to its chelating and potential catalytic activities.

Chromatographic Techniques: Developing advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for sensitive and selective detection and quantification of diacetyl disulfide and its potential degradation products in complex matrices, such as environmental samples or industrial process streams.

Interdisciplinary Applications and Translational Research Opportunities

The unique properties of diacetyl disulfide suggest potential applications across various scientific disciplines:

Materials Science: Its chelating ability could be exploited in the development of novel metal-organic frameworks (MOFs) or coordination polymers with tailored properties for gas storage, catalysis, or sensing. Its potential use in lubricant additives, as suggested by the mention of zinc diacetyl dithiol phosphate (B84403) acs.org, could be further explored for enhanced tribological performance.

Environmental Remediation: Building upon its use in recovering precious metals from nuclear waste google.comosti.gov, research could focus on developing more efficient and selective sorbent materials incorporating diacetyl disulfide for the removal of heavy metals or other pollutants from industrial wastewater.

Catalysis: As a sulfur-containing compound with potential for metal coordination, diacetyl disulfide could serve as a ligand or precursor for homogeneous or heterogeneous catalysts. Its role in radical reactions also hints at potential applications in polymerization initiation or other radical-mediated catalytic processes.

Analytical Reagents: Diacetyl dithiol has been noted for its utility as an analytical reagent for the coagulation of sulfides and for detecting specific metals like molybdenum and tungsten . Further research could expand its scope as a selective colorimetric or precipitating agent for trace metal analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diacetyldithiol, and how can researchers optimize reaction yields?

- Methodological Answer : Begin by reviewing literature on thiol-acetylation reactions, focusing on solvent systems (e.g., polar aprotic solvents), catalysts (e.g., Lewis acids), and temperature conditions. Optimize yields systematically by varying molar ratios, reaction times, and purification techniques (e.g., column chromatography vs. recrystallization). Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify purity and yield at each step . For reproducibility, document all parameters in the "Materials and Methods" section, adhering to journal guidelines for compound characterization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Diacetyldithiol's purity and structural integrity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies sulfur-related vibrations (e.g., C-S bonds). For purity assessment, use HPLC with UV detection or thin-layer chromatography (TLC) with iodine staining. Cross-reference results with known spectra in databases like PubChem or CAS Common Chemistry to resolve ambiguities . Ensure detailed spectral data is included in supplementary materials for peer review .

Q. How can researchers validate the identity of Diacetyldithiol when synthesizing novel derivatives?

- Methodological Answer : For novel derivatives, combine X-ray crystallography (if crystals are obtainable) with computational simulations (e.g., density functional theory) to confirm molecular geometry. Compare experimental and theoretical NMR chemical shifts using software like ACD/Labs or Gaussian. Include elemental analysis (C, H, S) to verify stoichiometry, and provide melting point ranges to corroborate purity .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in Diacetyldithiol's reported reactivity under varying pH conditions?

- Methodological Answer : Design a controlled study testing reactivity across a pH gradient (e.g., 2–12). Use potentiometric titrations to monitor protonation states and correlate these with kinetic data from UV-Vis spectroscopy. Employ statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across triplicate trials. Reference conflicting studies to hypothesize causes (e.g., solvent impurities, oxygen sensitivity) and propose standardized buffers for future work .

Q. How can hybrid analytical approaches overcome limitations in studying Diacetyldithiol's thermal stability?

- Methodological Answer : Combine differential scanning calorimetry (DSC) with in-situ FTIR or Raman spectroscopy to track decomposition pathways in real time. Use thermogravimetric analysis (TGA) to quantify mass loss, and pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For computational support, apply molecular dynamics simulations to predict bond dissociation energies under thermal stress .

Q. What frameworks are recommended for designing studies on Diacetyldithiol's interactions with biological macromolecules?

- Methodological Answer : Adopt the PICO framework (Population: target proteins; Intervention: Diacetyldithiol concentration; Comparison: untreated controls; Outcome: binding affinity) to structure experiments. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Validate findings with molecular docking simulations (e.g., AutoDock Vina) and cross-reference with toxicity assays to assess biological relevance .

Q. How should researchers analyze contradictory data on Diacetyldithiol's catalytic behavior in oxidation-reduction reactions?

- Methodological Answer : Conduct a meta-analysis of published kinetic data, identifying variables such as solvent polarity, catalyst loading, and substrate scope. Replicate key experiments under inert atmospheres to rule out oxygen interference. Use multivariate regression models to isolate contributing factors and propose a unified mechanistic model. Publish negative results in supplementary materials to aid transparency .

Methodological Standards and Reproducibility

Q. What minimal data must be included to ensure reproducibility of Diacetyldithiol syntheses?

- Methodological Answer : Report exact reagent grades, solvent drying methods, and inert gas purging protocols. Provide NMR integration values, HPLC retention times, and MS fragmentation patterns. For novel compounds, include crystallographic data (CCDC deposition numbers) and elemental analysis tolerances (±0.4%). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv .

Q. How can researchers mitigate batch-to-batch variability in Diacetyldithiol-based experiments?

- Methodological Answer : Implement quality control (QC) protocols such as ¹H NMR purity thresholds (>95%) and LC-MS impurity profiling. Use statistical process control (SPC) charts to monitor critical parameters (e.g., reaction temperature, stirring rate). Collaborate with analytical chemistry labs for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.